1,1-DIMETHYL 2-BENZOYL-3-(4-CHLOROPHENYL)-2-ETHYLCYCLOPROPANE-1,1-DICARBOXYLATE
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Overview
Description
1,1-DIMETHYL 2-BENZOYL-3-(4-CHLOROPHENYL)-2-ETHYLCYCLOPROPANE-1,1-DICARBOXYLATE is a complex organic compound with a unique structure that includes a cyclopropane ring substituted with benzoyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-DIMETHYL 2-BENZOYL-3-(4-CHLOROPHENYL)-2-ETHYLCYCLOPROPANE-1,1-DICARBOXYLATE typically involves the reaction of diethyl alkylphosphonates with 3-chlorocyclohex-2-en-1-ones substituted with a benzoyl group at the 2-position . The reaction conditions often include the use of lithiated reagents and column chromatography for purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1-DIMETHYL 2-BENZOYL-3-(4-CHLOROPHENYL)-2-ETHYLCYCLOPROPANE-1,1-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position, using different reagents and mechanisms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-DIMETHYL 2-BENZOYL-3-(4-CHLOROPHENYL)-2-ETHYLCYCLOPROPANE-1,1-DICARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with unique mechanisms of action.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-DIMETHYL 2-BENZOYL-3-(4-CHLOROPHENYL)-2-ETHYLCYCLOPROPANE-1,1-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(diethoxy phosphonomethyl) 2-benzoyl-3-chloro-2-cyclohexen-1-ol
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone derivatives
Uniqueness
1,1-DIMETHYL 2-BENZOYL-3-(4-CHLOROPHENYL)-2-ETHYLCYCLOPROPANE-1,1-DICARBOXYLATE is unique due to its specific structural features, including the cyclopropane ring and the combination of benzoyl and chlorophenyl groups
Properties
IUPAC Name |
dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethylcyclopropane-1,1-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClO5/c1-4-21(18(24)15-8-6-5-7-9-15)17(14-10-12-16(23)13-11-14)22(21,19(25)27-2)20(26)28-3/h5-13,17H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPXYFMRGDOEOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C1(C(=O)OC)C(=O)OC)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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